

Reducing autofluorescence in ME1 inhibitor screening assays

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Compound of Interest

Compound Name: Malic Enzyme inhibitor ME1

Cat. No.: B2598902 Get Quote

Technical Support Center: ME1 Inhibitor Screening Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during ME1 inhibitor screening assays, with a specific focus on mitigating autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of autofluorescence in our ME1 inhibitor screening assays?

A1: Autofluorescence in your screening assays can originate from several sources:

- Endogenous Cellular Components: Molecules naturally present in cells, such as NADH, collagen, and lipofuscin, can fluoresce and contribute to background signal.[1][2]
- Assay Media and Reagents: Common components in cell culture media like phenol red and fetal bovine serum (FBS) are known to be fluorescent.
- Test Compounds: A significant percentage of compounds in screening libraries are inherently fluorescent, which can lead to false positives.



- Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde, often used in cellbased assays, can induce fluorescence.
- Plasticware: The microplates used for the assay can also contribute to background fluorescence.

Q2: We are observing high background fluorescence. How can we determine if it's autofluorescence from our cells or compound interference?

A2: To distinguish between cellular autofluorescence and compound-related fluorescence, you should include the following controls in your experimental setup:

- Unstained Cells: Wells containing only cells in assay buffer will reveal the basal level of cellular autofluorescence.
- Compound-Only Wells: Wells containing only the test compound in assay buffer will show if the compound itself is fluorescent at the assay wavelengths.
- Vehicle Control: Wells containing cells and the vehicle (e.g., DMSO) used to dissolve the test compounds will help determine the effect of the solvent on autofluorescence.

Q3: Which fluorescence-based assay is recommended for ME1 inhibitor screening to minimize autofluorescence?

A3: A diaphorase/resazurin-coupled assay is highly recommended for ME1 inhibitor screening. [3][4][5] This "red-shifted" assay detects the conversion of resazurin to the highly fluorescent resorufin, which has excitation and emission wavelengths (typically around 560 nm and 590 nm, respectively) that are less susceptible to interference from the blue-green autofluorescence common in biological samples and compound libraries.[3]

Troubleshooting Guide: Reducing Autofluorescence

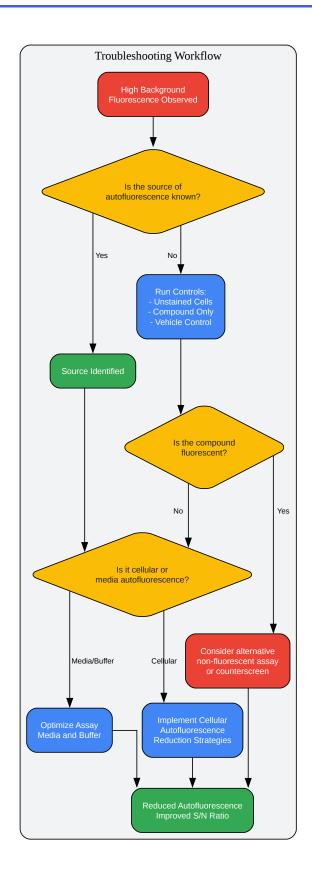
High background fluorescence can significantly impact the quality and reliability of your ME1 inhibitor screening data by reducing the signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating sources of autofluorescence.



Problem: High background fluorescence is obscuring the assay signal.

Below is a workflow to help you troubleshoot and reduce autofluorescence in your experiments.





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Caption: Troubleshooting workflow for high background fluorescence.



Strategies for Reducing Autofluorescence

Here are several strategies you can employ to reduce autofluorescence, categorized by the source.

1. Optimizing Assay Media and Buffer

Many components of standard cell culture media can contribute to high background fluorescence.

Component to Modify	Recommended Action	Expected Outcome
Phenol Red	Use phenol red-free media.	Significant reduction in background fluorescence, especially in the green emission spectrum.
Fetal Bovine Serum (FBS)	Reduce the concentration of FBS to the minimum required for cell health or switch to a low-fluorescence serum alternative.	Lowered background fluorescence.
Assay Buffer	For endpoint assays with fixed cells, consider replacing media with a low-autofluorescence buffer like phosphate-buffered saline (PBS) before reading the plate.	Substantial decrease in background signal from media components.

2. Chemical Quenching of Cellular Autofluorescence

Several chemical treatments can be applied to reduce autofluorescence originating from cellular components.



Quenching Agent	Target	Effectiveness	
Sodium Borohydride	Aldehyde-induced fluorescence from fixatives.	Can be effective, but results may vary.	
Sudan Black B	Lipofuscin, a major source of autofluorescence in aged cells.	Highly effective at quenching lipofuscin fluorescence.	
Commercial Reagents (e.g., TrueVIEW™)	Broad-spectrum quenchers for various sources of autofluorescence.	Can significantly reduce background from multiple sources with a simple protocol.	

Quantitative Comparison of Autofluorescence Reduction Methods

Method	Reduction in Autofluorescence Intensity	Signal-to-Noise Ratio Improvement	Reference
Sudan Black B (0.1% in 70% ethanol)	Effective reduction of lipofuscin autofluorescence.	Improves resolution of specific fluorescent signals.	[6]
TrueBlack™ Lipofuscin Autofluorescence Quencher	89-93%	Significant improvement, preserving specific signals.	[7]
MaxBlock™ Autofluorescence Reducing Reagent Kit	90-95%	Substantial improvement in signal-to-noise.	[7]
Vector TrueVIEW™ Autofluorescence Quenching Kit	Significant reduction of non-lipofuscin autofluorescence.	Allows for increased exposure times to enhance specific signal.	[1]

Experimental Protocols



Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is for treating cells fixed with aldehyde-based fixatives (e.g., paraformaldehyde) in a 96-well plate format.

Materials:

- Sodium borohydride (NaBH₄)
- Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

- Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS. Caution: Prepare this solution immediately before use as it is not stable. The solution should fizz upon mixing.
- After the fixation and permeabilization steps, wash the cells twice with PBS.
- Aspirate the PBS and add 100 μ L of the freshly prepared sodium borohydride solution to each well.
- Incubate for 10 minutes at room temperature.
- Aspirate the solution and repeat the incubation with a fresh sodium borohydride solution for another 10 minutes.
- Wash the cells three times with PBS.
- Proceed with your immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

This protocol is designed to reduce autofluorescence from lipofuscin granules in fixed cells.

Materials:



- Sudan Black B (SBB)
- 70% Ethanol
- Phosphate-Buffered Saline with 0.02% Tween 20 (PBS-T)

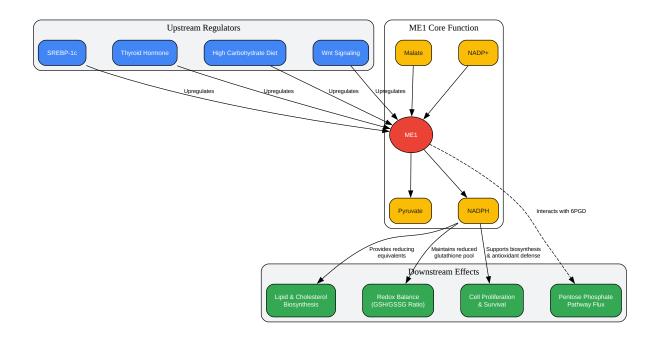
Procedure:

- Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution to remove any undissolved particles.
- After completing your primary and secondary antibody incubations and final washes, aspirate the wash buffer from the wells.
- Add 100 μL of the 0.1% Sudan Black B solution to each well.
- Incubate for 20 minutes at room temperature in the dark.
- To remove excess SBB, wash the cells three times for 5 minutes each with PBS-T.
- Perform a final wash with PBS.
- Add mounting medium and image the plate.

ME1 Signaling Pathway

Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, concomitantly producing NADPH from NADP+. This function links glycolysis and the citric acid cycle and provides reducing equivalents for various biosynthetic processes.





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